N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is a boronic acid derivative. This compound is significant due to its unique structure, which includes a fluorine atom and a boronic acid pinacol ester group. These features contribute to its biological activity and pharmacological effects .
Preparation Methods
The synthesis of N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide typically involves a two-step substitution reaction. The reaction conditions include the use of specific reagents and solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halides and nucleophiles. The reaction conditions often involve the use of catalysts and specific solvents.
Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound, leading to the formation of different products.
Coupling Reactions: The boronic acid pinacol ester group makes it suitable for Suzuki coupling reactions, which are widely used in organic synthesis.
Scientific Research Applications
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s affinity for carbon, leading to high biological activity and stability. The boronic acid pinacol ester group allows it to participate in various chemical reactions, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar compounds include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also contains a fluorine atom and a boronic acid pinacol ester group.
4-Fluoro-N-(4-fluorophenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline: Another compound with similar structural features.
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide stands out due to its unique combination of a fluorine atom and a boronic acid pinacol ester group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H25BFNO4 |
---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxane-4-carboxamide |
InChI |
InChI=1S/C18H25BFNO4/c1-17(2)18(3,4)25-19(24-17)13-5-6-15(14(20)11-13)21-16(22)12-7-9-23-10-8-12/h5-6,11-12H,7-10H2,1-4H3,(H,21,22) |
InChI Key |
LXBHJTMIKRCKIO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3CCOCC3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.